Cas no 338978-80-6 (1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-)

1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-, is a heterocyclic compound featuring a thiadiazole core substituted with a 4-fluorophenylthio group and a methyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the fluorine atom enhances its reactivity and potential for further functionalization, while the thioether linkage contributes to stability and versatility in coupling reactions. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s purity and structural specificity ensure reproducibility in synthetic pathways, supporting its use in high-precision chemical applications.
1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- structure
338978-80-6 structure
商品名:1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-
CAS番号:338978-80-6
MF:C9H7FN2S2
メガワット:226.293682336807
MDL:MFCD00202100
CID:5224243

1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- 化学的及び物理的性質

名前と識別子

    • 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-
    • MDL: MFCD00202100
    • インチ: 1S/C9H7FN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3
    • InChIKey: CAUJHTCBCBEAQH-UHFFFAOYSA-N
    • ほほえんだ: S1C(SC2=CC=C(F)C=C2)=C(C)N=N1

1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
9F-356S-1MG
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
338978-80-6 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
9F-356S-5MG
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
338978-80-6 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
9F-356S-10MG
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
338978-80-6 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
9F-356S-100MG
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
338978-80-6 >90%
100mg
£146.00 2025-02-08
Key Organics Ltd
9F-356S-50MG
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
338978-80-6 >90%
50mg
£102.00 2025-02-08
Ambeed
A939007-1g
5-[(4-Fluorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
338978-80-6 90%
1g
$350.0 2024-04-19
abcr
AB298131-100 mg
4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; .
338978-80-6
100 mg
€221.50 2023-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00936836-1g
5-[(4-Fluorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
338978-80-6 90%
1g
¥2401.0 2023-03-29
abcr
AB298131-100mg
4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; .
338978-80-6
100mg
€283.50 2025-02-19

1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- 関連文献

1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-に関する追加情報

1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-

The compound 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- (CAS No: 338978-80-6) is a heterocyclic sulfur-containing organic compound with a thiadiazole ring system. Thiadiazoles are a class of five-membered aromatic rings consisting of three carbon atoms and two adjacent sulfur atoms, making them highly versatile in various chemical applications. The presence of the 4-fluorophenylthio group and the methyl substituent at the 5-position of the thiadiazole ring imparts unique electronic and steric properties to this compound.

Recent studies have highlighted the potential of thiadiazole derivatives in the field of pharmaceutical chemistry, particularly as antimicrobial agents and anti-inflammatory drugs. The fluorophenylthio group is known to enhance the compound's ability to interact with biological targets, making it a promising candidate for drug development. Additionally, the methyl substituent at the 4-position contributes to the compound's stability and solubility, which are critical factors in drug delivery systems.

In terms of synthesis, 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- can be prepared through a variety of methods, including condensation reactions involving thioamides or thioureas with aldehydes or ketones. The choice of synthetic pathway depends on the desired purity and yield of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, focusing on reducing environmental impact while maintaining high efficiency.

The structural uniqueness of this compound makes it an attractive candidate for material science applications as well. Its ability to form stable coordination complexes with metal ions has been explored in the context of designing novel catalysts for organic transformations. Furthermore, the compound's electronic properties make it a potential candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where thiadiazoles are known to exhibit favorable charge transport characteristics.

From an environmental perspective, understanding the degradation pathways and toxicity profiles of 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- is crucial for its safe handling and application in industrial settings. Recent studies have employed computational chemistry techniques to predict its environmental fate and assess its potential risks to aquatic life. These findings underscore the importance of responsible use and disposal practices when working with such compounds.

In conclusion, 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- (CAS No: 338978-80-6) is a multifaceted compound with promising applications across various fields due to its unique chemical structure and functional groups. Continued research into its synthesis methods, biological activities, and environmental impact will undoubtedly unlock further potential uses and contribute to advancements in science and technology.

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Amadis Chemical Company Limited
(CAS:338978-80-6)1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-
A1019798
清らかである:99%
はかる:1g
価格 ($):315.0